(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 143589-97-3
VCID: VC20786854
InChI: InChI=1S/C19H19NO4/c1-23-17-9-7-15(8-10-17)12-18(21)20-16(13-24-19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3/t16-/m0/s1
SMILES: COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone

CAS No.: 143589-97-3

Cat. No.: VC20786854

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone - 143589-97-3

Specification

CAS No. 143589-97-3
Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name (4S)-4-benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C19H19NO4/c1-23-17-9-7-15(8-10-17)12-18(21)20-16(13-24-19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3/t16-/m0/s1
Standard InChI Key TZQSEGYIJAOXAW-INIZCTEOSA-N
Isomeric SMILES COC1=CC=C(C=C1)CC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3
SMILES COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone belongs to the oxazolidinone family, a class of heterocyclic compounds containing a five-membered ring with oxygen and nitrogen atoms. This particular derivative is identified by several key parameters:

ParameterInformation
IUPAC Name(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone
CAS Registry Number143589-97-3
Molecular FormulaC₁₉H₁₉NO₄
Molecular Weight325.36 g/mol
MDL NumberMFCD11041350

The compound is also known by several synonyms including 3-[1-Oxo-2-(4-methoxyphenyl)ethyl]-4(S)-(phenylmethyl)-2-oxazolidinone and (S)-3-[(4-methoxyphenyl)acetyl]-4-(phenylmethyl)-2-oxazolidinone .

Structural Features

The molecular structure of (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone features:

  • A 2-oxazolidinone core structure (five-membered ring containing both oxygen and nitrogen)

  • A benzyl group at the C-4 position with S-configuration

  • A (4-methoxyphenyl)acetyl group attached to the nitrogen at position 3

  • A carbonyl group at position 2

The stereogenic center at C-4 with the S-configuration is critical to the compound's function as a chiral auxiliary in asymmetric synthesis operations . This stereochemistry enables the facial selectivity that makes the compound valuable in stereoselective reactions.

Physical and Chemical Properties

Physical Characteristics

(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone possesses distinct physical properties that influence its handling and applications:

PropertyValue
Physical StateSolid
ColorYellow
Melting Point84-85°C
Boiling Point522.7±33.0°C (Predicted)
Density1.243±0.06 g/cm³ (Predicted)
pKa-2.35±0.40 (Predicted)

The compound is characterized by its solid state at room temperature and distinctive yellow coloration .

Solubility Profile

Understanding the solubility characteristics is essential for proper handling and application in synthetic procedures:

SolventSolubility
DichloromethaneSoluble
Ethyl AcetateSoluble
MethanolModerate solubility (based on related structures)

The compound's solubility in organic solvents like dichloromethane and ethyl acetate makes it particularly suitable for common organic reactions and purification techniques .

Synthesis and Preparation

Synthetic Approaches

The synthesis of (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone typically follows a two-step process that begins with the preparation of the chiral oxazolidinone auxiliary followed by acylation.

The most common synthetic route involves:

  • Preparation of (S)-4-benzyl-2-oxazolidinone from the corresponding amino acid (L-phenylalanine)

  • N-acylation with 4-methoxyphenylacetyl chloride or similar activated acyl derivatives

The starting material, (S)-4-Benzyl-2-oxazolidinone (CAS: 90719-32-7), is commercially available with a purity of >98.0% , which provides a convenient entry point for the synthesis.

Reaction Conditions

The N-acylation step typically requires:

  • Base (commonly n-butyllithium or sodium hydride) to deprotonate the oxazolidinone nitrogen

  • Low temperatures (-78°C to 0°C) to control the reaction selectivity

  • Anhydrous conditions to prevent side reactions

  • Careful workup procedures to maintain the integrity of the product

This reaction is analogous to other oxazolidinone acylations described in the literature, where control of reaction conditions is crucial for obtaining high yields and purity .

Applications in Organic Synthesis

Role as a Chiral Auxiliary

(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone serves primarily as a chiral auxiliary in asymmetric synthesis. The Evans oxazolidinone framework, to which this compound belongs, is widely recognized for its ability to direct stereoselective transformations.

The compound facilitates several key transformations:

  • Asymmetric aldol reactions

  • Diastereoselective alkylations

  • Stereoselective Diels-Alder reactions

  • Asymmetric Michael additions

These applications leverage the compound's ability to create a rigid chiral environment that influences the facial selectivity of reagent approach during reactions.

Mechanistic Considerations

The stereochemical control exerted by (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone derives from:

  • The rigid oxazolidinone ring system that restricts conformational flexibility

  • The benzyl group at C-4 that effectively blocks one face of the molecule

  • The coordination of Lewis acids to the carbonyl groups, enhancing facial discrimination

  • The electron-donating methoxy group on the aromatic ring that can influence reactivity and selectivity

This mechanistic understanding is consistent with studies on related oxazolidinone derivatives and their applications in stereoselective synthesis .

ManufacturerProduct NumberPackagingPrice (as of April 2025)
TRCB285530100mg$125
Biosynth CarbosynthFB18339100mg$219
Biosynth CarbosynthFB18339250mg$397.50
Biosynth CarbosynthFB18339500mg$720
American Custom Chemicals CorporationCCH003216050mg$316.05

These commercial sources provide research-grade material with purity specifications suitable for synthetic applications .

Structure-Activity Relationships

Structural Modifications and Effects

The activity and utility of (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone can be compared with related compounds to understand structure-activity relationships:

  • The methoxy substituent on the phenyl ring affects electronic properties and can influence reactivity in certain transformations

  • Changing the benzyl group at C-4 to other substituents can alter the degree of facial selectivity

  • Modifications to the acyl group can tune the reactivity toward various nucleophiles and electrophiles

These structure-activity patterns are consistent with broader studies on oxazolidinone derivatives in organic synthesis .

Comparison with Related Compounds

Comparing (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone with related structures provides insight into its distinctive properties:

CompoundKey DifferencesEffects on Utility
4-Benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-oneLacks methoxy groupDifferent electronic properties, potentially different reactivity
(S)-4-Benzyl-2-oxazolidinoneLacks acyl groupServes as precursor, different reactivity profile
(4S)-4-benzyl-3-(2-bromopropanoyl)oxazolidinDifferent acyl group with halogenEnhanced reactivity toward nucleophilic substitution

These comparisons highlight how subtle structural modifications can significantly impact reactivity and selectivity in synthetic applications .

Recent Research Developments

Synthetic Methodologies

Recent research involving oxazolidinones like (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone has focused on:

  • Development of new catalytic asymmetric transformations

  • Application in the synthesis of complex natural products

  • Exploration of novel reaction conditions that enhance stereoselectivity

  • Investigation of recyclable chiral auxiliaries based on the oxazolidinone framework

These research directions reflect the ongoing importance of oxazolidinone chemistry in synthetic organic chemistry .

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